molecular formula C8H10N2O2 B6167314 3-amino-5,6-dimethylpyridine-2-carboxylic acid CAS No. 2205683-50-5

3-amino-5,6-dimethylpyridine-2-carboxylic acid

Cat. No.: B6167314
CAS No.: 2205683-50-5
M. Wt: 166.18 g/mol
InChI Key: SBWWXFDKSPIBBZ-UHFFFAOYSA-N
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Description

3-amino-5,6-dimethylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5,6-dimethylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 5,6-dimethylpyridine, followed by reduction to form the corresponding amine. The carboxylation step is then carried out to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-5,6-dimethylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-5,6-dimethylpyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-5,6-dimethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-amino-2-carboxypyridine: Lacks the methyl groups at positions 5 and 6.

    5,6-dimethylpyridine-2-carboxylic acid: Lacks the amino group at position 3.

    3-amino-5-methylpyridine-2-carboxylic acid: Has only one methyl group at position 5.

Uniqueness

3-amino-5,6-dimethylpyridine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, along with two methyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

2205683-50-5

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-5,6-dimethylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-4-3-6(9)7(8(11)12)10-5(4)2/h3H,9H2,1-2H3,(H,11,12)

InChI Key

SBWWXFDKSPIBBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)C(=O)O)N

Purity

95

Origin of Product

United States

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